5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one
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Overview
Description
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one is a complex organic compound with a unique structure that includes a nitro group and a hexahydro-cyclopenta[a]naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen functionalities.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxy-6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-3-one
- Cyclopenta[1,3]cyclopropa[1,2]cyclohepten-3(3aH)-one, 1,2,3b,6,7,8-hexahydro-6,6-dimethyl-
Uniqueness
5-Nitro-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one is unique due to its specific nitro group and hexahydro-cyclopenta[a]naphthalenone structure, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
5-nitro-1,2,6,7,8,9-hexahydrocyclopenta[a]naphthalen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13-6-5-9-8-3-1-2-4-10(8)12(14(16)17)7-11(9)13/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEAVPJCJMZQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=C3C(=C2C1)CCC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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